molecular formula C16H22O2 B14427743 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid CAS No. 85230-04-2

4-(4-Propylphenyl)cyclohexane-1-carboxylic acid

Cat. No.: B14427743
CAS No.: 85230-04-2
M. Wt: 246.34 g/mol
InChI Key: YOXTXHPMOBOZQO-UHFFFAOYSA-N
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Description

4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclohexane ring substituted with a propylphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of benzoic acid derivatives. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and substitution processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Thionyl chloride (SOCl₂) is often used to convert carboxylic acids to acid chlorides.

Major Products Formed:

    Oxidation: Cyclohexene derivatives.

    Reduction: Cyclohexanol or cyclohexanone.

    Substitution: Cyclohexanecarbonyl chloride.

Scientific Research Applications

4-(4-Propylphenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The propylphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: 4-(4-Propylphenyl)cyclohexane-1-carboxylic acid is unique due to the presence of the propylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

85230-04-2

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

4-(4-propylphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-7,14-15H,2-3,8-11H2,1H3,(H,17,18)

InChI Key

YOXTXHPMOBOZQO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCC(CC2)C(=O)O

Origin of Product

United States

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